molecular formula C13H6ClF3N4O2 B2961097 8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 135782-72-8

8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2961097
CAS No.: 135782-72-8
M. Wt: 342.66
InChI Key: INOYPCJSUKPABZ-UHFFFAOYSA-N
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Description

8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a sophisticated nitrogen-rich heterocyclic compound designed for advanced research applications, particularly in medicinal chemistry and agrochemical development. This molecular architecture incorporates a [1,2,4]triazolo[4,3-a]pyridine core scaffold, a privileged structure in drug discovery known for its diverse biological activities . The strategic substitution pattern features an electron-withdrawing trifluoromethyl group at the 6-position which enhances metabolic stability and membrane permeability, a chloro substituent at the 8-position that influences electronic distribution and molecular recognition, and a 4-nitrophenyl extension at the 3-position that provides a planar aromatic pharmacophore for potential π-π stacking interactions with biological targets . This compound belongs to a class of chemical entities that have demonstrated significant potential in scientific investigations for antifungal and insecticidal applications, as established in structure-activity relationship studies on analogous [1,2,4]triazolo[4,3-a]pyridine derivatives . The presence of multiple nitrogen atoms in the fused bicyclic system creates hydrogen bonding capabilities, while the nitroaryl substituent offers a synthetic handle for further functionalization through reduction to an aniline or participation in coupling reactions. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for bioactivity screening, with the rigid bicyclic core serving as a conformationally restrained scaffold for molecular target engagement . The compound's structural features make it particularly valuable for investigating structure-activity relationships in heterocyclic chemistry and for developing novel enzyme inhibitors or receptor modulators through targeted medicinal chemistry optimization programs. This product is provided with guaranteed high purity (>95% by HPLC analysis) and is intended solely for research purposes in laboratory settings. It is strictly classified as For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the material safety data sheet prior to use and implement appropriate safety precautions when handling this compound.

Properties

IUPAC Name

8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N4O2/c14-10-5-8(13(15,16)17)6-20-11(18-19-12(10)20)7-1-3-9(4-2-7)21(22)23/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOYPCJSUKPABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several synthetic routes. One common method involves the cycloaddition of nitrile imines with substituted pyridines. For example, a triethylamine-promoted intermolecular [3 + 2] cycloaddition pathway can be used to assemble the triazole ring . This method is efficient and operates under mild conditions, making it suitable for the synthesis of various triazolopyridine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated processes can further enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions include amino derivatives, azido derivatives, and various substituted triazolopyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an inhibitor of the 11β-HSD-1 enzyme, the compound binds to the active site of the enzyme, preventing the conversion of inactive cortisone to active cortisol . This inhibition can modulate the levels of glucocorticoids in the body, potentially offering therapeutic benefits in conditions such as metabolic syndrome and inflammation.

Comparison with Similar Compounds

Key Observations :

  • Bulkier Substituents: Thioether-linked groups (e.g., 4-cyanobenzylthio) improve antifungal activity by enhancing membrane permeability .
  • Hydrophobic Groups : The 4-propylphenyl substituent in herbicidal analogs increases lipophilicity, aiding plant tissue penetration .

Crystallographic and Physical Properties

  • Crystal Systems: Analogous compounds crystallize in monoclinic (e.g., space group P2(1)/c) or triclinic systems (P1), with unit cell volumes ranging from 668.26 ų to 1328.81 ų . Larger substituents like 4-nitrophenyl may reduce crystal symmetry and solubility.
  • Melting Points : Derivatives with EWGs exhibit higher melting points (e.g., 154–156°C for trifluoromethyl-containing compounds ), suggesting stronger intermolecular interactions.

Antifungal Activity

  • Sulfonyl Derivatives : 8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine showed IC50 values of 76.4% (H. maydis) and 78.6% (R. cerealis) at 50 µg/mL .
  • Thioether Derivatives : 8-Chloro-3-((4-chlorobenzyl)thio)- analogs demonstrated 62.02% inhibition against Fusarium oxysporum .

Insecticidal Activity

  • Sulfonyl Derivatives : 8-Chloro-3-(((6-chloropyridin-3-yl)methyl)sulfonyl)- analogs caused >95% mortality in Plutella xylostella at 500 µg/mL .

Herbicidal Activity

  • Aryl Derivatives : 8-Chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine inhibited 22 weed species at 37.5 g/ha .

Biological Activity

8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C13H6ClF3N4O2C_{13}H_6ClF_3N_4O_2, and it features a triazole ring that contributes to its biological properties. It is characterized by:

  • Chlorine atom at the 8-position
  • Nitro group at the 3-position
  • Trifluoromethyl group at the 6-position

Table 1: Physical Properties

PropertyValue
Molecular Weight336.66 g/mol
Melting Point117–120 °C
SolubilitySoluble in DMSO and DMF

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone of up to 15 mm for S. aureus, suggesting potential as a lead compound for antibacterial drug development .

Antifungal Activity

The compound has also been tested for antifungal properties. In a comparative study against common phytopathogenic fungi, it demonstrated significant antifungal activity.

Table 2: Antifungal Activity Results

Fungi SpeciesMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger64 µg/mL

The proposed mechanism involves the inhibition of nucleic acid synthesis and disruption of cell membrane integrity in microbial cells. The trifluoromethyl group enhances lipophilicity, allowing better penetration into microbial membranes .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A one-pot synthesis method has been reported which simplifies the process and improves yield.

Synthesis Steps

  • Formation of Triazole Ring : Reacting appropriate hydrazones with α,β-unsaturated carbonyl compounds.
  • Substitution Reactions : Introducing chloro and nitro groups through electrophilic aromatic substitution reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature (3 hours) yields ~73% purity after extraction and alumina plug filtration . Key variables include solvent choice (polar aprotic solvents enhance cyclization), oxidant stoichiometry, and reaction time. Contaminants like unreacted hydrazine or over-oxidized byproducts require monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substitution patterns (e.g., nitrophenyl protons at δ 7.5–8.5 ppm, trifluoromethyl at δ ~4.1 ppm) .
  • FTIR : Identifies functional groups (C-Cl stretch at ~750 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • X-ray crystallography : Resolves the fused triazole-pyridine ring system and dihedral angles between substituents (e.g., nitrophenyl vs. trifluoromethyl groups) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ calculated for C₁₄H₈ClF₃N₄O₂: 363.02) .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi) at 50–500 µg/mL .
  • Herbicidal : Post-emergent foliar application at 37.5–150 g a.i./ha for monocot/dicot weed inhibition .
  • Insecticidal : Diet incorporation assays against Plutella xylostella or Helicoverpa armigera at 200–500 µg/mL .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize the compound’s bioactivity?

  • Methodological Answer :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing groups (e.g., -NO₂, -CF₃) lower LUMO energy, enhancing electrophilic interactions .
  • Molecular docking : Simulate binding to target enzymes (e.g., bacterial FabI or plant acetolactate synthase) using AutoDock Vina. Prioritize substituents with high hydrophobic complementarity (e.g., chlorophenyl groups in herbicidal analogs ).

Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects. For example, replacing -CF₃ with -CN reduces antifungal activity but enhances herbicidal potency due to altered lipophilicity .
  • 3D-QSAR : Develop CoMFA/CoMSIA models using bioassay data. A study on triazolopyridines showed that steric bulk at position 3 correlates with weed suppression, while electron-deficient groups at position 6 improve insecticidal activity .

Q. How can reaction byproducts be minimized during scale-up synthesis?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry to control exothermic cyclization steps.
  • Byproduct Analysis : LC-MS identifies dimers or oxidation byproducts (e.g., nitro group reduction to -NH₂). Mitigate via inert atmosphere (N₂/Ar) and controlled NaOCl addition .
  • Purification : Gradient silica chromatography (hexane/EtOAc) or recrystallization (EtOH/hexane) improves purity to >95% .

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